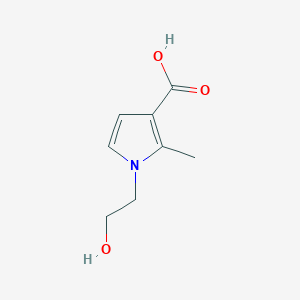

1-(2-Hydroxyethyl)-2-methylpyrrole-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Hydroxyethyl acrylate is an organic chemical and an aliphatic compound. It has the formula C5H8O3 and the CAS Registry Number 818–61–1. It has dual functionality containing a polymerizable acrylic group and a terminal hydroxy group .

Synthesis Analysis

A preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine, which comprises the following preparation steps: 1) reacting piperazine and piperazine dihydrochloride in solvent to prepare piperazine monohydrochloride; 2) reacting the piperazine monohydrochloride and 2-(2-chloroethoxy)ethanol in solvent .

Physical And Chemical Properties Analysis

Acrylates are important class of polymers that are rubbery, soft and tough. They are well-known for their good impact toughness and resistance to breakage, transparency, elasticity, fairly good heat and oil resistance .

Scientific Research Applications

Synthesis of Hydrogels

1-(2-Hydroxyethyl)-2-methylpyrrole-3-carboxylic acid: is utilized in the synthesis of hydrogels. Hydrogels are three-dimensional networks capable of holding large amounts of water while maintaining structure due to their physical or chemical cross-linking. The compound’s carboxylic acid group can participate in cross-linking reactions, contributing to the hydrogel’s structure and properties .

Biomedical Applications

In the biomedical field, this compound can be used to modify the properties of polymers used in tissue engineering. Its presence in a polymer matrix can enhance cell adhesion and proliferation, making it valuable for creating scaffolds that support tissue growth .

Drug Delivery Systems

The compound’s functional groups allow for the conjugation of drugs, enabling targeted drug delivery. This is particularly useful in designing drug delivery systems that respond to specific stimuli, such as changes in pH or temperature, to release therapeutic agents at the site of action .

Wound Healing

Due to its biocompatibility and ability to be formulated into hydrogels, 1-(2-Hydroxyethyl)-2-methylpyrrole-3-carboxylic acid can be used in wound dressings. These dressings can provide a moist environment conducive to healing and can be designed to release antimicrobial agents or growth factors to promote tissue repair .

Ophthalmic Applications

The hydrophilic nature of this compound makes it suitable for ophthalmic applications. It can be incorporated into materials used for contact lenses or artificial corneas, improving comfort and compatibility with ocular tissues .

Agricultural Products

In agriculture, the compound can be used to create superabsorbent materials that retain water, which can be beneficial for soil conditioning and reducing the frequency of irrigation. These materials can also be engineered to release fertilizers or pesticides in a controlled manner .

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-(2-hydroxyethyl)-2-methylpyrrole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-6-7(8(11)12)2-3-9(6)4-5-10/h2-3,10H,4-5H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMFIHNHKWXPNSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN1CCO)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Hydroxyethyl)-2-methylpyrrole-3-carboxylic acid | |

CAS RN |

1555853-67-2 |

Source

|

| Record name | 1-(2-hydroxyethyl)-2-methyl-1H-pyrrole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Chloro-6-fluorophenyl)methyl]-6-cyclopentyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![1-[(2,5-Dichlorophenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2764752.png)

![1-[1-(2-Keto-2-pyrrolidino-ethyl)indol-3-yl]-2-(4-methylpiperazino)ethane-1,2-dione](/img/structure/B2764754.png)

![2,6-Dichloro-N-[4-(2-methoxy-5-methylphenyl)-1,3-thiazol-2-YL]pyridine-3-carboxamide](/img/structure/B2764757.png)

![3-(3-Methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2764759.png)

![(Z)-{2,2,2-trifluoro-1-[1-(4-fluorophenyl)-5-(4-methanesulfonylphenyl)-2-methyl-1H-pyrrol-3-yl]ethylidene}amino 3-(trifluoromethyl)benzoate](/img/structure/B2764763.png)

![4-[(1-Cyclopentyl-2-methyl-5-methoxy-1H-indole-3-yl)carbonylamino]-2-butenoic acid methyl ester](/img/structure/B2764768.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)furan-3-carboxamide](/img/structure/B2764769.png)